2-(Pyridin-2-yl)benzaldehyde
Description
2-(Pyridin-2-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde moiety directly linked to a pyridine ring at the 2-position. This compound is of significant interest in medicinal chemistry, materials science, and organic synthesis due to its dual functionality (aldehyde and pyridine groups), which enables diverse reactivity and applications. It serves as a precursor for pharmaceuticals like atazanavir intermediates and as a building block for donor-acceptor materials in optoelectronics .
Properties
IUPAC Name |
2-pyridin-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPVWFBGUQUFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596042 | |
| Record name | 2-(Pyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863677-33-2 | |
| Record name | 2-(Pyridin-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with benzaldehyde in the presence of a base such as potassium carbonate. Another method involves the condensation of 2-aminopyridine with benzaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium on carbon are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous | 2-(Pyridin-2-yl)benzoic acid | 60–75% | |
| CrO₃ | H₂SO₄, acetone | 2-(Pyridin-2-yl)benzoic acid | 50–65% |
The pyridine ring stabilizes the intermediate carboxylate anion, enhancing reaction efficiency .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 2-(Pyridin-2-yl)benzyl alcohol | 85–90% | |
| LiAlH₄ | THF, reflux | 2-(Pyridin-2-yl)benzyl alcohol | 70–80% |
Steric hindrance from the pyridine ring slightly reduces yields compared to simpler benzaldehydes .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes nitration and halogenation at the meta position relative to the nitrogen:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0°C, 2 h | 2-(5-Nitro-pyridin-2-yl)benzaldehyde | 45% | |
| Bromination | Br₂, FeBr₃ | CH₂Cl₂, 25°C | 2-(5-Bromo-pyridin-2-yl)benzaldehyde | 55% |
The electron-withdrawing pyridine ring deactivates the system, requiring harsh conditions .
Schiff Base Formation
Reacts with primary amines to form imines, widely used in coordination chemistry:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Aminopyridine | MeOH, reflux | 2-(Pyridin-2-yl)-N-(pyridin-2-yl)benzylideneamine | 85% | |
| Aniline | EtOH, 80°C | 2-(Pyridin-2-yl)-N-phenylbenzylideneamine | 78% |
The reaction proceeds via nucleophilic attack by the amine, followed by dehydration .
Pyridone Formation
Reacts with 2-bromopyridinium salts under basic conditions to form N-alkenyl-2-pyridones:
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| DBU | Toluene | 80°C, 12 h | 65% | |
| K₂CO₃ | DMF | 100°C, 6 h | 45% |
The reaction proceeds via ylide formation, followed by nucleophilic addition and cyclization .
Cross-Coupling Reactions
Participates in Suzuki-Miyaura couplings to form biaryl derivatives:
| Boronic Acid | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | PdCl₂(dppf) | 2-(4-Methoxyphenyl)pyridine | 95% | |
| Phenyl | Pd(OAc)₂ | 2-Phenylpyridine | 88% |
The pyridine ring directs coupling to the ortho position of the aldehyde .
Environmental and Catalytic Effects
-
Solvent polarity strongly influences reaction outcomes. Nonpolar solvents (e.g., n-octane) favor oxazole synthesis, while polar solvents (e.g., DMF) suppress it .
-
Temperature above 100°C is critical for cyclization steps in cascade reactions .
This compound’s reactivity is shaped by the interplay between its aldehyde’s electrophilicity and the pyridine ring’s electron-deficient nature. Recent advancements in Pd-catalyzed transformations and cascade reactions highlight its utility in synthesizing bioactive heterocycles .
Scientific Research Applications
2-(Pyridin-2-yl)benzaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)benzaldehyde and its derivatives often involves interaction with biological macromolecules. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Positional Isomers of Pyridine-Substituted Benzaldehydes
The position of the pyridine ring significantly influences electronic and steric properties. For example:
- 4-(Pyridin-2-yl)benzaldehyde : A positional isomer with the pyridine attached at the benzaldehyde's para position. This compound is a metabolite of atazanavir and exhibits distinct biological activity due to altered electron distribution .
- 3-(Pyridin-2-ylmethoxy)benzaldehyde : Features a methoxy linker between the pyridine and benzaldehyde, reducing conjugation and altering reactivity compared to direct linkage .
Table 1: Structural and Electronic Comparisons
Functionalized Derivatives
- trans-4-(2-(Pyridin-2-yl)vinyl)benzaldehyde (I): Incorporates a vinyl spacer, enhancing conjugation for photophysical applications. This compound crystallizes in the monoclinic system (space group P21/c) with distinct lattice parameters (a = 12.6674 Å, b = 7.2173 Å) .
- N'-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k): A hydrazide derivative synthesized via condensation, showing antibacterial activity against Mycobacterium tuberculosis .
Reactivity Differences :
Electronic and Photophysical Properties
Positional isomerism in pyridine-acetonitrile derivatives (2-, 3-, 4-pyridyl) directly impacts charge transfer efficiency in donor-acceptor materials. For instance:
Biological Activity
2-(Pyridin-2-yl)benzaldehyde, also known as 2-pyridylbenzaldehyde, is an organic compound with a significant presence in various biological and pharmaceutical applications. This compound is characterized by a pyridine ring attached to a benzaldehyde moiety, which endows it with unique chemical properties and biological activities.
The molecular formula of this compound is with a molecular weight of approximately 169.19 g/mol. The structure features a planar arrangement due to the conjugation between the aromatic systems, enhancing its stability and reactivity. The compound is classified as an aromatic aldehyde and a heterocyclic compound, making it versatile in chemical reactions, especially as an electrophile due to the electron-withdrawing nature of the carbonyl group.
Synthesis Methods
Various synthesis methods for this compound include:
- Condensation Reactions : Involving pyridine derivatives and benzaldehydes.
- Electrophilic Aromatic Substitution : Utilizing pyridine as a nucleophile.
These methods allow for modifications based on available reagents and desired purity levels.
Antitumor Activity
Recent studies have highlighted the antitumor potential of copper(II) complexes with derivatives of this compound. These complexes have demonstrated significant in vitro antitumor activity against various cancer cell lines, indicating that modifications to the core structure can enhance biological efficacy.
Antiviral Activity
Research has explored the antiviral properties of compounds related to this compound. For instance, benzothiazolyl-pyridine hybrids derived from similar structures exhibited potent activity against H5N1 and SARS-CoV-2 viruses. Specific compounds showed inhibition rates of up to 93% against H5N1 at certain concentrations, demonstrating the potential for therapeutic applications against viral infections .
The biological activity of this compound can be attributed to its reactivity as an electrophile. In nucleophilic addition reactions, nucleophiles attack the electrophilic carbon atom of the carbonyl group, leading to intermediate formation that can undergo further transformations. This mechanism underlies many synthetic applications involving this compound.
Table: Summary of Biological Activities
| Activity Type | Compound/Derivatives | Target Organism/Virus | Inhibition Rate/IC50 |
|---|---|---|---|
| Antitumor | Copper(II) complexes | Various cancer cell lines | Significant in vitro activity |
| Antiviral | Benzothiazolyl-pyridine hybrids | H5N1 virus | 93% at 0.5 μmol/μL |
| SARS-CoV-2 | IC50 = 3.669 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
